![molecular formula C18H17ClO4 B14511165 Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 62809-69-2](/img/structure/B14511165.png)
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a phenoxy group attached to a methylpropanoate backbone. It is often used in the synthesis of various pharmaceuticals and as a reference standard in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate typically involves the esterification of 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical or analytical use.
化学反応の分析
Types of Reactions
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and cardiovascular diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to modulate the activity of enzymes involved in lipid metabolism, such as acyl coenzyme A cholesterol acyltransferase (ACAT). By inhibiting ACAT, the compound reduces the esterification of cholesterol, thereby lowering cholesterol levels in the body. This mechanism is particularly relevant in the context of its use as a hypolipidemic agent.
類似化合物との比較
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can be compared with other similar compounds, such as:
Fenofibric acid: Another hypolipidemic agent with a similar structure but different pharmacokinetic properties.
Bezafibrate: A compound used to treat hyperlipidemia, which has a different mechanism of action compared to this compound.
Clofibrate: An older hypolipidemic agent with a similar therapeutic application but different chemical structure.
The uniqueness of this compound lies in its specific molecular interactions and its efficacy in modulating lipid metabolism pathways.
特性
CAS番号 |
62809-69-2 |
|---|---|
分子式 |
C18H17ClO4 |
分子量 |
332.8 g/mol |
IUPAC名 |
methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-6-4-5-13(11-15)16(20)12-7-9-14(19)10-8-12/h4-11H,1-3H3 |
InChIキー |
UWLXIZYJTYHGQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OC)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


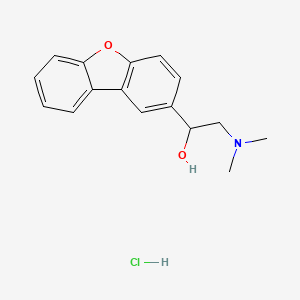


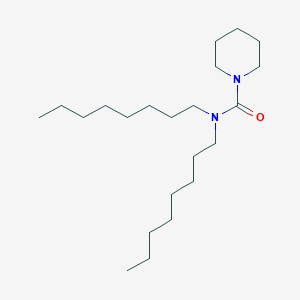
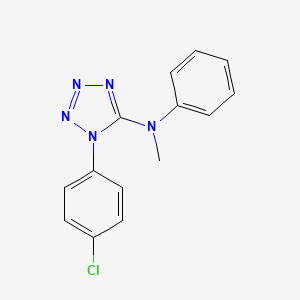
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
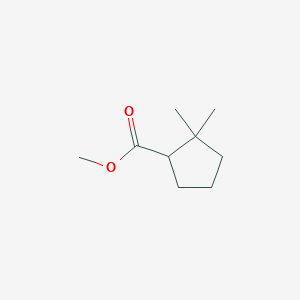
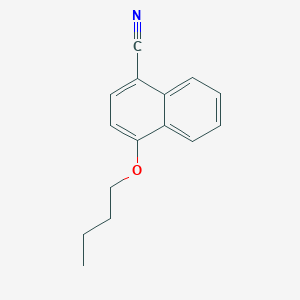
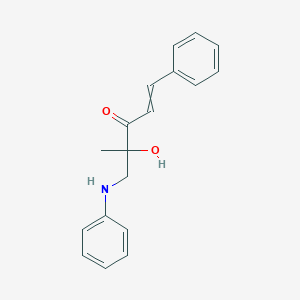

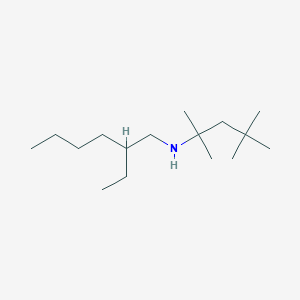

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)

